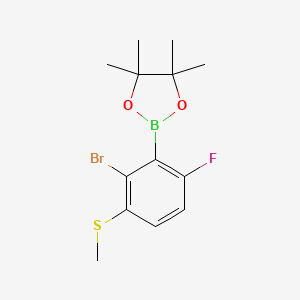

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester

CAS No.: 2121512-00-1

Cat. No.: VC11682754

Molecular Formula: C13H17BBrFO2S

Molecular Weight: 347.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121512-00-1 |

|---|---|

| Molecular Formula | C13H17BBrFO2S |

| Molecular Weight | 347.1 g/mol |

| IUPAC Name | 2-(2-bromo-6-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)10-8(16)6-7-9(19-5)11(10)15/h6-7H,1-5H3 |

| Standard InChI Key | SVELRARRTWFWKN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F |

Introduction

Chemical and Physical Properties

The compound 2-bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester (CAS No. 2121512-00-1) has a molecular formula of and a molecular weight of 347.1 g/mol. Its structure integrates a phenyl ring substituted at the 2-, 3-, and 6-positions with bromine, methylthio, and fluorine groups, respectively. The boronic acid functionality is protected as a pinacol ester, enhancing stability and handling characteristics.

Structural Characterization

-

SMILES Notation: The SMILES string for this compound is

COc1ccc(Br)c(B2OC(C)(C)C(C)(C)O2)c1F, derived from analogous structures , though adjusted for the methylthio substituent. -

InChI Key: The unique identifier

WJGGNVJNZKPOLO-UHFFFAOYSA-Ncorresponds to its stereochemical and constitutional features. -

Melting Point: While specific data for this compound is limited, related pinacol esters exhibit melting points between 56–64°C , suggesting similar thermal behavior.

Spectroscopic Data

Although explicit spectral data (NMR, IR) is unavailable in the provided sources, the compound’s structure can be inferred through comparison with analogs. For instance, the bromine and fluorine substituents would produce distinct and NMR signals, while the methylthio group () would appear as a singlet in NMR.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 347.1 g/mol | |

| CAS Number | 2121512-00-1 | |

| Storage Class | Non-combustible solids | |

| Water Hazard (WGK) | 3 |

Synthesis and Manufacturing

The synthesis of 2-bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester typically follows a borylation protocol analogous to methods described in patents for related compounds .

Reaction Pathway

-

Aryl Halide Preparation: Starting from 2-bromo-6-fluoro-3-(methylthio)benzene, lithiation is achieved using an alkyl lithium reagent (e.g., -BuLi) at low temperatures (−78°C) .

-

Borylation: The lithiated intermediate reacts with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to form the boronic ester .

-

Workup and Purification: The crude product is isolated via aqueous extraction and purified by column chromatography or crystallization.

Optimization Considerations

-

Catalyst Selection: Palladium catalysts with bulky phosphine ligands enhance cross-coupling efficiency by mitigating undesired homo-coupling .

-

Solvent Systems: Tetrahydrofuran (THF) or 1,4-dioxane are preferred for their ability to solubilize both organic and inorganic reagents .

-

Temperature Control: Maintaining sub-zero temperatures during lithiation prevents side reactions such as proto-deboronation .

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Lithiation Reagent | -BuLi | |

| Boron Source | ||

| Catalyst | Pd(dppf)Cl₂ | |

| Reaction Temperature | −78°C to 25°C |

Applications in Organic Synthesis

This compound’s primary utility lies in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures essential in agrochemicals, pharmaceuticals, and organic materials .

Suzuki-Miyaura Coupling

The boronic ester reacts with aryl halides (e.g., bromides, iodides) under palladium catalysis to form carbon-carbon bonds. For example:

where is an aryl halide and is the pinacol boronate.

Case Study: Pharmaceutical Intermediate

In the synthesis of kinase inhibitors, the methylthio group acts as a directing group for subsequent functionalization, while the fluorine atom enhances metabolic stability. Coupling with pyridine derivatives yields intermediates for anticancer agents .

Future Perspectives

Advances in catalytic systems and flow chemistry may streamline the synthesis of this boronic ester, reducing costs and improving yields. Additionally, its application in metal-organic frameworks (MOFs) and covalent organic polymers (COFs) is an emerging research frontier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume